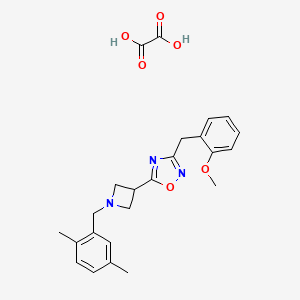
5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C24H27N3O6 and its molecular weight is 453.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole oxalate is a member of the oxadiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Reagents : Various reagents are used to facilitate the formation of the oxadiazole ring and the azetidine structure.
- Conditions : Controlled temperature and pressure are crucial, along with the use of catalysts or specific solvents to optimize yield.
- Characterization : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structure at each synthesis stage.
Antimicrobial Properties
Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial activity. Studies have shown that derivatives can be effective against various pathogens:
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with biological targets such as enzymes or receptors due to its structural features. Compounds with similar structures have shown:
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis.
- Binding Affinity : Molecular docking studies reveal good binding affinities to target proteins associated with microbial resistance mechanisms.
Study on Antitubercular Activity
A study conducted by Dhumal et al. (2016) explored the antitubercular effects of various oxadiazole derivatives. The most active compounds demonstrated significant inhibition of Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies indicated strong binding to mycobacterial enoyl reductase (InhA), a critical enzyme in fatty acid biosynthesis.
Study on Antimicrobial Efficacy
Desai et al. (2016) investigated pyridine-based 1,3,4-oxadiazole hybrids for their antimicrobial activity. The study found that certain derivatives exhibited comparable or superior activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin.
Eigenschaften
IUPAC Name |
5-[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2.C2H2O4/c1-15-8-9-16(2)18(10-15)12-25-13-19(14-25)22-23-21(24-27-22)11-17-6-4-5-7-20(17)26-3;3-1(4)2(5)6/h4-10,19H,11-14H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXLYXYLBFJFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














